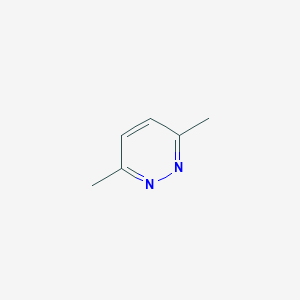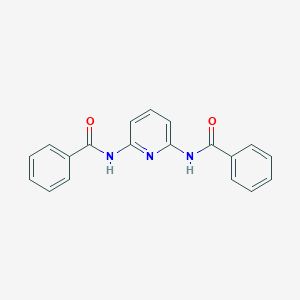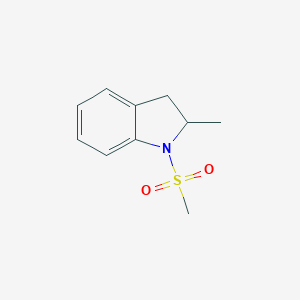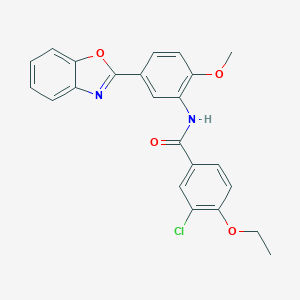
3,6-Dimetilpiridazina
Descripción general
Descripción
3,6-Dimethylpyridazine is a chemical compound with the molecular weight of 108.14 . It is a white to yellow powder or crystals or liquid .
Synthesis Analysis
The synthesis of 3,6-dimethylpyridazine involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of 3,6-Dimethylpyridazine is represented by the formula C6H8N2 . The InChI code for this compound is 1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
3,6-Dimethylpyridazine has a density of 1.0±0.1 g/cm3 . Its boiling point is 228.2±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.6±3.0 kJ/mol . The flash point is 100.4±11.7 °C .Aplicaciones Científicas De Investigación
Síntesis orgánica y biología química
3,6-Dimetilpiridazina se ha utilizado en síntesis orgánica y biología química, con un enfoque en desarrollos recientes . Se han destacado las propiedades de las piridazindionas, cómo se construyen y cómo se han aplicado en diversos campos de la síntesis orgánica, la química medicinal y la biología química .
Reacciones de múltiples componentes
This compound se ha utilizado en reacciones de múltiples componentes . Estas reacciones son un tipo de reacción química en la que tres o más reactivos se combinan para formar un producto .
Modificación selectiva de cisteínas y disulfuros
Este compuesto se ha utilizado para la modificación selectiva de cisteínas y disulfuros . Esto implica la modificación selectiva de estos aminoácidos en péptidos y proteínas .
Reacción con electrófilos
This compound se ha utilizado en reacciones con electrófilos . Los electrófilos son especies que se sienten atraídas por los electrones y pueden aceptar un par de electrones para formar un enlace químico .
Formación de dímeros de 3,6-piridazindiona
Este compuesto se ha utilizado en la formación de dímeros de 3,6-piridazindiona . Los dímeros son estructuras químicas formadas a partir de dos subunidades o monómeros similares
Safety and Hazards
Propiedades
IUPAC Name |
3,6-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVTUIRPHLSMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335759 | |
| Record name | 3,6-dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1632-74-2 | |
| Record name | 3,6-dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dimethylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic route used to produce 3,6-dimethylpyridazine?
A1: The synthesis of 3,6-dimethylpyridazine, often unavailable commercially, is achieved through a three-step process. Starting with methyl acetoacetate (CH3COCH2COOCH2CH3), the compound undergoes cyclization with hydrazine hydrate followed by dehydrogenation reactions. This route is considered highly effective for obtaining 3,6-dimethylpyridazine. []
Q2: How is the structure of 3,6-dimethylpyridazine confirmed?
A2: The structure of synthesized 3,6-dimethylpyridazine is verified using spectroscopic techniques. Primarily, 1H Nuclear Magnetic Resonance (1H NMR) and electrospray ionization mass spectrometry (MS-ESI) are employed to characterize the compound and confirm its identity. []
Q3: Can 3,6-dimethylpyridazine be used as a precursor for other compounds?
A3: Yes, 3,6-dimethylpyridazine serves as a valuable starting material for synthesizing various derivatives. For instance, it reacts with bistrifluoromethyl-s-tetrazine to produce 4,5-dichloro-3,6-bistrifluoromethylpyridazine. This dichloro derivative can be further treated with potassium fluoride to yield perfluoro-3,6-dimethylpyridazine. []
Q4: Does the reactivity of methyl groups in 3,6-dimethylpyridazine 1-oxide differ from those in other pyridazine derivatives?
A4: Interestingly, the 3- and 6-methyl groups in 3,6-dimethylpyridazine 1-oxide exhibit similar reactivity. This contrasts with the reactivity pattern observed in 3,6-dichloropyridazine 1-oxide, where the two chlorine atoms display distinct reactivity. []
Q5: How does 3,6-dimethylpyridazine-4,5-dicarboxylic acid react with o-phenylenediamine?
A5: The reaction of diethyl 3,6-dimethylpyridazine-4,5-dicarboxylate with o-phenylenediamine in the presence of sodium hydride leads to the formation of 1,4-dimethyl-6,11-dihydropyridazino[4,5-c][1,6]benzodiazocine-5,12-dione. This compound can be further dehydrated to yield 1,4-dimethylpyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one. []
Q6: What is the significance of 13C-15N spin-spin coupling constants in understanding the structure of 3,6-dimethylpyridazine?
A6: Analysis of 13C-15N nuclear spin-coupling constants (nJ(C-N)) in 3-methylpyridazine and 3,6-dimethylpyridazine provides insights into the influence of nitrogen lone pairs on coupling constants. The large positive values observed for 1J(C-N) in these compounds contrast sharply with pyridine, highlighting the structural differences and electronic environments. []
Q7: Can 3,6-dimethylpyridazine be used to synthesize complex ligands?
A7: Yes, 3,6-dimethylpyridazine serves as a starting point for synthesizing planar, π-conjugated pyridazine-based biscarbene ligands. These ligands, analogs of 1,10-phenanthroline, demonstrate flexibility in coordinating with transition metals like silver(I), copper(I), and rhodium(I). []
Q8: What unique reactions does 3,6-dimethylpyridazine undergo with dimethyl acetylenedicarboxylate?
A8: In acetonitrile, 3,6-dimethylpyridazine reacts with dimethyl acetylenedicarboxylate to primarily yield an azepino[1,2-b]pyridazine derivative. This reaction pathway diverges from that of other pyridazines like pyridazine and 3-methylpyridazine, which predominantly form pyrido[1,2-b]pyridazines under the same conditions. []
Q9: Can 3,6-dimethylpyridazine derivatives undergo spirocyclisation reactions?
A9: Yes, diethyl 3,6-dimethylpyridazine-4,5-dicarboxylate undergoes spirocyclisation with 1,3-diphenylguanidine in the presence of sodium hydride to yield a 6,9-dimethyl derivative of a diazaspirodecadiene. This reaction highlights the potential for synthesizing complex heterocyclic systems using 3,6-dimethylpyridazine derivatives. []
Q10: Has 3,6-dimethylpyridazine been investigated in the context of iron carbonyl complexes?
A10: While specific details are limited, research on iron carbonyl complexes involving both pyridazine and 3,6-dimethylpyridazine has been conducted. [] This suggests potential applications of these complexes in areas like catalysis or materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)

![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)



![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)



![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)
![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)
